Cas no 2243512-89-0 (1-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-1,3-benzodiazole-5-carboxylic acid)

1-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-1,3-benzodiazole-5-carboxylic acid is a specialized benzodiazole derivative featuring an Fmoc-protected amine group and a carboxylic acid functionality. This compound is primarily utilized in peptide synthesis and organic chemistry applications, where its Fmoc group enables selective deprotection under mild basic conditions, facilitating controlled coupling reactions. The ethyl substitution at the 1-position enhances stability, while the carboxyl group provides a reactive site for further derivatization. Its structural features make it valuable for constructing complex molecular architectures, particularly in solid-phase peptide synthesis (SPPS) and medicinal chemistry research. The compound's well-defined reactivity profile ensures reproducibility in synthetic workflows.
1-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-1,3-benzodiazole-5-carboxylic acid structure
2243512-89-0 structure
Product Name:1-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-1,3-benzodiazole-5-carboxylic acid
CAS No:2243512-89-0
MF:C25H21N3O4
MW:427.451946020126
CID:6464010
PubChem ID:165719577
Update Time:2025-05-24

1-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-1,3-benzodiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-650208
    • 1-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-1,3-benzodiazole-5-carboxylic acid
    • 2243512-89-0
    • Inchi: 1S/C25H21N3O4/c1-2-28-22-12-11-15(23(29)30)13-21(22)26-24(28)27-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20H,2,14H2,1H3,(H,29,30)(H,26,27,31)
    • InChI Key: GACJMVPHHSDNGV-UHFFFAOYSA-N
    • SMILES: O(C(NC1=NC2C=C(C(=O)O)C=CC=2N1CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 427.15320616g/mol
  • Monoisotopic Mass: 427.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 681
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 93.4Ų

1-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-1,3-benzodiazole-5-carboxylic acid Pricemore >>

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Additional information on 1-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-1,3-benzodiazole-5-carboxylic acid

1-Ethyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-1,3-benzodiazole-5-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2243512-89-0, known as 1-Ethyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-1,3-benzodiazole-5-carboxylic Acid, has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. This compound is a derivative of benzodiazole, a heterocyclic aromatic compound, which serves as a versatile scaffold for various functional groups. The presence of the fluorenyl group and the methoxy carbonyl amino substituent introduces intriguing electronic and steric properties, making it a promising candidate for advanced materials and drug delivery systems.

Recent studies have highlighted the importance of benzodiazole derivatives in enhancing the performance of organic semiconductors. The incorporation of the fluorenyl group in this compound has been shown to significantly improve charge transport properties, making it a potential candidate for next-generation organic light-emitting diodes (OLEDs). Researchers have also explored its role in bioimaging applications, where the compound's fluorescence properties under specific wavelengths have demonstrated high sensitivity and selectivity for targeting biomolecules.

The synthesis of this compound involves a multi-step process that includes the formation of the benzodiazole core followed by substitution reactions to introduce the ethyl and fluorenyl methoxy carbonyl amino groups. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield, which is crucial for scaling up production for industrial applications. Furthermore, computational studies using density functional theory (DFT) have provided insights into the electronic structure of this compound, revealing its potential as a highly efficient electron transporter in organic photovoltaic devices.

In terms of biological applications, this compound has shown promise as a drug delivery vehicle due to its ability to encapsulate hydrophobic drugs within its hydrophobic regions. The methoxy carbonyl amino group not only enhances solubility but also provides sites for further functionalization, such as attaching targeting ligands for precision medicine. Preclinical studies have indicated that this compound exhibits low cytotoxicity and excellent biocompatibility, making it a safe option for in vivo applications.

Looking ahead, the development of novel synthetic methodologies for this compound is expected to further expand its applicability in diverse fields. Researchers are also exploring its potential as a building block for supramolecular assemblies, where its unique π-conjugation system could facilitate self-assembling structures with tailored properties. Additionally, ongoing investigations into its photochemical stability under harsh conditions are expected to pave the way for its use in high-performance electronic devices.

In conclusion, 1-Ethyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-1,3-benzodiazole-5-carboxylic Acid represents a cutting-edge material with vast potential across multiple disciplines. Its distinctive structure and functional groups make it an invaluable tool for advancing modern technologies in electronics, biotechnology, and drug delivery systems. As research continues to uncover new facets of this compound's properties and applications, it is poised to play a pivotal role in shaping future innovations.

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